2,4,6-Tristyryl-S-triazine
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Overview
Description
2,4,6-Tristyryl-S-triazine is a chemical compound belonging to the triazine family, characterized by its three styryl groups attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tristyryl-S-triazine typically involves the cyclization of aldehydes with ammonium iodide as the nitrogen source. This method is atom-efficient and straightforward, operating smoothly under air atmosphere. The yields of this reaction can range from 18% to 72% .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using iron-catalyzed processes. The use of inexpensive and readily available ammonium salts as the nitrogen source makes this method economically viable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tristyryl-S-triazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may produce triazine hydrides .
Scientific Research Applications
2,4,6-Tristyryl-S-triazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: It is used in the study of biological systems and can act as a probe for detecting specific biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4,6-Tristyryl-S-triazine involves its interaction with specific molecular targets and pathways. For instance, in the presence of ferric chloride, it forms a complex that can be used for the spectrophotometric determination of iron. This complex formation is crucial for its function as an analytical reagent .
Comparison with Similar Compounds
2,4,6-Tris(2-pyridyl)-s-triazine: Known for its use in the determination of iron in colorimetric analysis.
2,4,6-Trisubstituted-1,3,5-triazines: These compounds have extensive applications in pharmaceuticals, liquid crystals, and organic light-emitting diodes.
Properties
CAS No. |
21577-41-3 |
---|---|
Molecular Formula |
C27H21N3 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2,4,6-tris(2-phenylethenyl)-1,3,5-triazine |
InChI |
InChI=1S/C27H21N3/c1-4-10-22(11-5-1)16-19-25-28-26(20-17-23-12-6-2-7-13-23)30-27(29-25)21-18-24-14-8-3-9-15-24/h1-21H |
InChI Key |
NKWZFTHTVVPSJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C=CC3=CC=CC=C3)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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